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molecular formula C11H11N3OS B8680137 6,7-Dihydrothieno[3,2-C]pyridin-5(4h)-Yl(1h-Imidazol-1-Yl)methanone

6,7-Dihydrothieno[3,2-C]pyridin-5(4h)-Yl(1h-Imidazol-1-Yl)methanone

Cat. No. B8680137
M. Wt: 233.29 g/mol
InChI Key: APSNVRPXZYEUPY-UHFFFAOYSA-N
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Patent
US08829027B2

Procedure details

Methyl iodide (50 μL) is added to a solution of (6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)imidazol-1-yl-methanone (100 mg) in acetonitrile (5 mL) at room temperature. The solution is stirred for 5 h, before more methyl iodide (100 μL) is added. After stirring the solution for another 10 h, the solution is concentrated to give the crude title compound that is used without further purification.
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][I:2].[S:3]1[C:11]2[CH2:10][CH2:9][N:8]([C:12]([N:14]3[CH:18]=[CH:17][N:16]=[CH:15]3)=[O:13])[CH2:7][C:6]=2[CH:5]=[CH:4]1>C(#N)C>[I-:2].[S:3]1[C:11]2[CH2:10][CH2:9][N:8]([C:12]([N:14]3[CH:18]=[CH:17][N+:16]([CH3:1])=[CH:15]3)=[O:13])[CH2:7][C:6]=2[CH:5]=[CH:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
50 μL
Type
reactant
Smiles
CI
Name
Quantity
100 mg
Type
reactant
Smiles
S1C=CC=2CN(CCC21)C(=O)N2C=NC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
After stirring the solution for another 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
[I-].S1C=CC=2CN(CCC21)C(=O)N2C=[N+](C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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